1-(Nitromethyl)cyclobutanol

Description

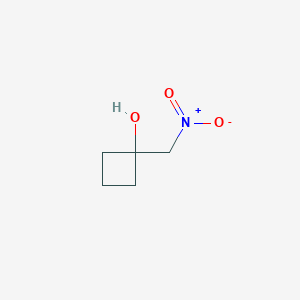

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(nitromethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(2-1-3-5)4-6(8)9/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRDYBOWVGFYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530471 | |

| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344329-87-9 | |

| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nitromethyl Cyclobutanol

Historical Development of Synthetic Approaches to 1-(Nitromethyl)cyclobutanol

The foundational chemistry for the synthesis of this compound is the Henry reaction, also known as the nitroaldol reaction. Discovered by the Belgian chemist Louis Henry in 1895, this reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org The initial product of this reaction is a β-nitro alcohol, which makes the Henry reaction a direct and effective method for the synthesis of compounds like this compound.

Historically, the synthesis would have been carried out using stoichiometric amounts of a base, such as an alkali metal hydroxide or alkoxide, in a protic solvent like water or ethanol. core.ac.uk The general mechanism begins with the deprotonation of the nitroalkane (nitromethane) by the base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of the ketone (cyclobutanone). Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product, this compound. wikipedia.org

While effective for simple substrates, these early methods often required harsh reaction conditions and provided limited control over stereochemistry, which was not a significant focus of early organic synthesis. The reversibility of the Henry reaction also posed a challenge, potentially leading to lower yields, especially with sterically hindered or electronically less reactive ketones like cyclobutanone (B123998). wikipedia.orgcore.ac.uk

Contemporary Synthetic Strategies for this compound

Modern approaches to the synthesis of this compound have focused on improving reaction efficiency, yield, and selectivity through the use of milder and more effective catalysts and reaction conditions.

Nitration Reactions in the Synthesis of this compound

Direct nitration of a pre-existing cyclobutanol (B46151) derivative to introduce the nitromethyl group is not a common or practical approach for the synthesis of this compound. The more convergent and widely adopted strategy involves the formation of the key carbon-carbon bond through the nucleophilic addition of a nitromethane (B149229) equivalent to cyclobutanone.

Nucleophilic Additions in this compound Synthesis

The nucleophilic addition of nitromethane to cyclobutanone remains the cornerstone of this compound synthesis. Contemporary methods have refined this process through the use of various catalytic systems to promote the reaction under milder conditions. The reaction is typically carried out by treating cyclobutanone with nitromethane in the presence of a base.

Several types of bases have been shown to be effective for the Henry reaction with cyclic ketones, and by analogy, can be applied to the synthesis of this compound. These include:

Inorganic Bases: Potassium carbonate (K₂CO₃) has been used as a solid base, simplifying the workup procedure. scielo.br

Organic Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic organic base that can effectively catalyze the reaction. scielo.br

Basic Resins: Ion-exchange resins, such as Amberlyst A-21®, offer the advantage of being easily separable from the reaction mixture, facilitating product purification. scielo.br

The choice of base and solvent can influence the reaction rate and yield. The reaction is often performed at room temperature and monitored by techniques like thin-layer chromatography.

Below is an illustrative data table for the synthesis of this compound based on analogous reactions with other cyclic ketones.

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cyclobutanone | Nitromethane | K₂CO₃ | None | 25 | 18 | Est. 50-70 |

| 2 | Cyclobutanone | Nitromethane | DBU | None | 25 | 18 | Est. 70-85 |

| 3 | Cyclobutanone | Nitromethane | Amberlyst A-21® | None | 25 | 18 | Est. 70-85 |

Note: The yields are estimated based on reported values for similar reactions with cyclopentanone and cyclohexanone. scielo.br

Multi-Component Reactions towards this compound

While the direct Henry reaction between cyclobutanone and nitromethane is a two-component reaction, multi-component reactions (MCRs) represent a powerful strategy in organic synthesis for the construction of complex molecules in a single step. frontiersin.orgsemanticscholar.org In the context of this compound synthesis, a hypothetical MCR could involve the in-situ generation of either the cyclobutanone or the nitronate species in the presence of other reactants. However, for a relatively simple target molecule like this compound, a direct two-component nucleophilic addition is generally more efficient and is the preferred synthetic route.

Advanced Synthetic Techniques for this compound Production

Further advancements in the synthesis of this compound have been driven by the development of highly efficient and selective catalytic systems.

Catalytic Methods in this compound Synthesis

The use of catalytic amounts of a promoter, rather than a stoichiometric amount of base, is a hallmark of modern synthetic chemistry. For the synthesis of this compound, this is primarily achieved through the use of catalytic amounts of the bases mentioned previously (K₂CO₃, DBU, Amberlyst A-21®).

Of particular interest is the development of asymmetric catalytic methods, which allow for the synthesis of enantiomerically enriched this compound. The product molecule contains a stereocenter at the carbon bearing the hydroxyl and nitromethyl groups. An asymmetric synthesis would yield a non-racemic mixture of the (R)- and (S)-enantiomers. This is typically achieved using a chiral catalyst that can differentiate between the two enantiotopic faces of the cyclobutanone carbonyl group.

Examples of catalytic systems used for asymmetric Henry reactions, which could be adapted for the synthesis of chiral this compound, include:

Chiral Metal Complexes: Complexes of copper(II) with chiral ligands, such as bis(oxazoline) ligands, have been shown to be effective catalysts for enantioselective Henry reactions. organic-chemistry.org Other metals like zinc, cobalt, and magnesium have also been employed in chiral catalyst systems.

Organocatalysts: Chiral organic molecules, such as quinine derivatives, can act as catalysts to induce enantioselectivity in the Henry reaction. wikipedia.org

The following table provides examples of catalyst systems that could be applied to the asymmetric synthesis of this compound, with expected outcomes based on literature for similar substrates.

| Entry | Catalyst System | Chirality | Expected Outcome |

| 1 | Cu(OAc)₂ / Chiral Bis(oxazoline) | Enantioselective | High enantiomeric excess of one enantiomer |

| 2 | Zinc triflate / N-methylephedrine | Enantioselective | Formation of a non-racemic mixture of enantiomers |

| 3 | Chiral Quinine Derivatives | Enantioselective | Catalytic asymmetric synthesis of this compound |

Flow Chemistry Applications for this compound Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages for conducting chemical reactions, including improved heat transfer, enhanced safety, and scalability. The application of flow chemistry to the nitroaldol (Henry) reaction, which is used to synthesize this compound, has been an area of active research. nih.govcardiff.ac.uk

In a typical flow setup for the synthesis of this compound, streams of cyclobutanone and nitromethane would be mixed with a base solution before entering a heated or cooled reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. nih.gov For instance, the ability to operate at higher temperatures in a flow reactor can significantly reduce reaction times compared to batch processes. nih.gov

Research on Henry reactions in flow systems has explored various bases, including organic bases like 1,8-Diazabicycloundec-7-ene (DBU) and inorganic bases such as potassium hydroxide. cardiff.ac.uk The efficient mixing in microreactors can accelerate the reaction, while the small reactor volume enhances the safety profile, which is particularly important when dealing with energetic compounds like nitromethane. cardiff.ac.uk

Table 1: Illustrative Parameters for Flow Synthesis of β-Nitro Alcohols

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Cyclobutanone, Nitromethane | Starting materials for this compound |

| Base | DBU or KOH solution | Catalyzes the deprotonation of nitromethane |

| Solvent | Ethanol or THF | To dissolve reactants and facilitate reaction |

| Reactor Type | Microreactor or Packed-Bed | Provides high surface-area-to-volume ratio |

| Temperature | 25-80 °C | Higher temperatures can increase reaction rate nih.gov |

| Residence Time | 5-30 minutes | Optimized to maximize conversion and minimize side reactions cardiff.ac.uk |

Stereoselective Synthesis Approaches to this compound

The synthesis of this compound creates a new stereocenter at the carbinol carbon. As the Henry reaction is reversible and prone to epimerization, it typically yields a racemic mixture of enantiomers without chiral control. wikipedia.org Consequently, significant effort has been directed toward developing stereoselective methods to produce specific stereoisomers of β-nitro alcohols.

For the enantioselective synthesis of this compound, organocatalysis has emerged as a powerful strategy. Chiral catalysts, such as Cinchona alkaloids and their derivatives, have been successfully employed in the asymmetric Henry reaction of ketones. organic-chemistry.orgbuchler-gmbh.com These catalysts can create a chiral environment around the reactants, directing the nucleophilic attack of the nitronate anion to one face of the cyclobutanone carbonyl group, leading to an excess of one enantiomer.

Specific research on the functionalization of cyclobutanone has demonstrated the effectiveness of amino acid catalysts, such as (S)-tryptophan, in promoting enantioselective aldol reactions. mdpi.com This approach, when applied to the Henry reaction, could yield this compound with high enantiomeric excess (ee). The reaction mechanism involves the formation of a chiral enamine intermediate with the catalyst, which then reacts stereoselectively.

Table 2: Catalysts for Asymmetric Henry Reactions of Ketones

| Catalyst Type | Example Catalyst | Expected Outcome for this compound |

|---|---|---|

| Cinchona Alkaloids | Quinine or Quinidine Derivatives organic-chemistry.org | High enantioselectivity (high % ee) |

| Chiral Diamine-Metal Complexes | Cu(OAc)₂ with Chiral Bis(oxazoline) organic-chemistry.org | Catalytic route to enantiomerically enriched product |

| Amino Acids | (S)-Tryptophan mdpi.com | Organocatalyzed synthesis of a specific enantiomer |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound via the Henry reaction can be evaluated and optimized according to these principles.

Solvent-Free and Aqueous Media Syntheses

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that the Henry reaction can be performed effectively under solvent-free conditions or in aqueous media. organic-chemistry.orgscielo.br

Solvent-free synthesis of this compound can be achieved by reacting neat cyclobutanone and nitromethane in the presence of a solid-supported base catalyst, such as potassium carbonate (K₂CO₃) or a basic ion-exchange resin like Amberlyst A-21. scielo.br This approach simplifies the workup procedure, reduces waste, and avoids the environmental impact associated with organic solvents.

Alternatively, conducting the reaction in water or brine offers a green solvent choice. Organocatalyzed aldol reactions of cyclobutanone have been successfully performed in brine, demonstrating the feasibility of using aqueous systems. mdpi.com Performing the Henry reaction in an aqueous medium can enhance reaction rates and is an environmentally benign alternative to traditional organic solvents. organic-chemistry.org

Table 3: Green Media for this compound Synthesis

| Reaction Medium | Catalyst System | Advantages |

|---|---|---|

| Solvent-Free | Solid K₂CO₃ or Amberlyst A-21 scielo.br | Reduced waste, no solvent emissions, simple workup |

| Aqueous (Water/Brine) | Organocatalysts mdpi.com or simple bases | Environmentally friendly, potentially enhanced reactivity organic-chemistry.org|

Atom Economy and Efficiency in this compound Production

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. wikipedia.org It provides insight into how many atoms from the reactants are incorporated into the final product versus how many are lost as byproducts.

The synthesis of this compound from cyclobutanone and nitromethane is an addition reaction:

C₄H₆O (Cyclobutanone) + CH₃NO₂ (Nitromethane) → C₅H₉NO₃ (this compound)

The theoretical atom economy for this reaction is 100%, as all atoms of the reactants are incorporated into the single desired product. wikipedia.orgscranton.edu This represents an ideal reaction from an atom economy perspective.

Calculation of Atom Economy:

Molecular Weight of Cyclobutanone (C₄H₆O) = 70.09 g/mol

Molecular Weight of Nitromethane (CH₃NO₂) = 61.04 g/mol

Molecular Weight of this compound (C₅H₉NO₃) = 131.13 g/mol

Atom Economy (%) = [Mass of Product / (Mass of Reactant 1 + Mass of Reactant 2)] x 100 Atom Economy (%) = [131.13 / (70.09 + 61.04)] x 100 = [131.13 / 131.13] x 100 = 100%

Table of Compounds Mentioned

| Compound Name | Chemical Formula | Role in Article |

|---|---|---|

| This compound | C₅H₉NO₃ | Main subject of the article |

| Cyclobutanone | C₄H₆O | Reactant |

| Nitromethane | CH₃NO₂ | Reactant |

| 1,8-Diazabicycloundec-7-ene (DBU) | C₉H₁₆N₂ | Base Catalyst |

| Potassium Hydroxide | KOH | Base Catalyst |

| (S)-tryptophan | C₁₁H₁₂N₂O₂ | Organocatalyst |

| Potassium Carbonate | K₂CO₃ | Base Catalyst |

Reactivity and Mechanistic Investigations of 1 Nitromethyl Cyclobutanol

Reactivity of the Nitromethyl Group in 1-(Nitromethyl)cyclobutanol

The chemical behavior of this compound is dominated by the functionalities of its nitromethyl and hydroxyl groups. The nitromethyl group, in particular, offers a wide range of synthetic transformations due to the electron-withdrawing nature of the nitro moiety, which imparts significant acidity to the adjacent α-carbon.

Nitro-Aldol (Henry) Type Reactions

The formation of this compound itself is a prime example of a nitro-aldol or Henry reaction, involving the base-catalyzed addition of nitromethane (B149229) to cyclobutanone (B123998). wikipedia.orgmdpi.com This reaction, like other aldol-type additions, is reversible. wikipedia.orgencyclopedia.pub

Under basic conditions, this compound can undergo a retro-Henry reaction, decomposing back to its starting materials: cyclobutanone and nitromethane. wikipedia.orgtandfonline.com The equilibrium of this reaction is highly dependent on the reaction conditions, such as the strength of the base, temperature, and solvent. mdpi.commdpi.com The presence of a strong base can favor the retro-Henry pathway by deprotonating the hydroxyl group and facilitating the cleavage of the carbon-carbon bond. tandfonline.com In neutral or acidic media, the compound is significantly more stable against this decomposition. mdpi.com

Table 1: Representative Conditions for Retro-Henry Reaction of β-Nitro Alcohols This table illustrates typical conditions that would be expected to induce the retro-Henry reaction for a compound like this compound, based on studies of analogous compounds.

| Entry | Base | Solvent | Temperature (°C) | Outcome |

| 1 | Sodium Hydroxide | Water/Methanol | 50 | Decomposition to Cyclobutanone |

| 2 | DBU | Dichloromethane | 25 | Equilibrium Mixture |

| 3 | Potassium t-Butoxide | THF | 0 | Rapid Decomposition |

Nef Reaction Pathways

The Nef reaction is a synthetically valuable transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.org For this compound, a secondary nitroalkane, the Nef reaction would be expected to yield 1-hydroxycyclobutane-1-carbaldehyde.

The classical Nef reaction mechanism involves two key stages. First, the nitroalkane is deprotonated with a base to form a stable nitronate salt. Second, the salt is hydrolyzed under strong acidic conditions (pH < 1). organic-chemistry.org The nitronate is protonated to a nitronic acid, which then undergoes further protonation and nucleophilic attack by water to form a tetrahedral intermediate. This intermediate subsequently eliminates hyponitrous acid (which decomposes to nitrous oxide and water) to furnish the carbonyl compound. wikipedia.org

Various modern modifications of the Nef reaction exist, including oxidative and reductive methods, which can proceed under milder conditions. organic-chemistry.orgalfa-chemistry.com For instance, treatment of the nitronate salt with an oxidizing agent like ozone or potassium permanganate (B83412) can also yield the desired carbonyl compound. wikipedia.org

Table 2: Expected Products and Conditions for Nef Reaction of this compound This table outlines potential pathways for the Nef reaction on this compound, leading to the formation of 1-hydroxycyclobutane-1-carbaldehyde.

| Method | Reagents | Expected Product |

| Classical | 1. Sodium Ethoxide2. Sulfuric Acid (aq.) | 1-Hydroxycyclobutane-1-carbaldehyde |

| Oxidative | 1. Potassium t-Butoxide2. Ozone (O₃) | 1-Hydroxycyclobutane-1-carbaldehyde |

| Reductive | 1. Base2. Titanium(III) Chloride | 1-Hydroxycyclobutane-1-carbaldehyde (via oxime) |

Denitration Reactions

Denitration refers to the replacement of a nitro group with a hydrogen atom. This transformation is typically achieved via a radical mechanism. wikipedia.org The most common method for the denitration of aliphatic nitro compounds is treatment with tributyltin hydride ((n-Bu)₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). wikipedia.orgresearchgate.net

In the case of this compound, this reaction would proceed through a radical intermediate at the carbon bearing the nitro group. The tributyltin radical abstracts the nitro group, leaving an alkyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the product, 1-methylcyclobutanol, and propagate the radical chain. While effective, this method involves the use of toxic tin reagents. Alternative, transition-metal-free photochemical methods for reductive denitration have also been developed, though they are more commonly applied to nitroarenes. rsc.org

Reductions of the Nitro Group

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly an amine. The complete reduction of the nitro group in this compound would yield 1-(aminomethyl)cyclobutanol. musechem.com

A wide array of reducing agents can accomplish this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas is a very common and effective method for reducing both aliphatic and aromatic nitro groups. commonorganicchemistry.comncert.nic.in Other methods include the use of dissolving metals in acid, such as iron or zinc in acetic acid or hydrochloric acid. commonorganicchemistry.com For laboratory-scale synthesis, reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for aliphatic nitro compounds. commonorganicchemistry.com

Partial reduction of the nitro group is also possible. Under specific conditions, the nitro group can be reduced to the corresponding hydroxylamine (B1172632) or oxime. wikipedia.org For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride is a known method for converting nitroalkanes to hydroxylamines. wikipedia.org

Table 3: Representative Reagents for the Reduction of the Nitro Group in this compound This table presents various common reduction methods and the expected major product when applied to this compound.

| Reagent(s) | Solvent | Expected Product |

| H₂, Pd/C | Ethanol or Methanol | 1-(Aminomethyl)cyclobutanol |

| Iron, Acetic Acid | Acetic Acid/Water | 1-(Aminomethyl)cyclobutanol |

| Lithium Aluminum Hydride | Tetrahydrofuran | 1-(Aminomethyl)cyclobutanol |

| Zinc, NH₄Cl | Water/Ethanol | 1-(Hydroxylaminomethyl)cyclobutanol |

Reactivity of the Hydroxyl Group in this compound

The hydroxyl group in this compound is a tertiary alcohol. This structural feature significantly influences its reactivity, particularly in oxidation reactions.

Oxidation Reactions

The oxidation of alcohols is a fundamental reaction in organic synthesis to produce carbonyl compounds. libretexts.org Primary alcohols can be oxidized to aldehydes or carboxylic acids, and secondary alcohols are oxidized to ketones. libretexts.org However, tertiary alcohols, such as the one in this compound, lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org

Consequently, this compound is resistant to oxidation under standard conditions that typically oxidize primary or secondary alcohols (e.g., using chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation). libretexts.orgmasterorganicchemistry.com These reactions require the removal of a hydrogen from the carbinol carbon to form the C=O double bond, a process which is not possible for tertiary alcohols. libretexts.org

Under harsh, forcing conditions, such as treatment with strong oxidizing agents at elevated temperatures, cleavage of carbon-carbon bonds can occur, leading to a mixture of degradation products rather than a simple ketone. ncert.nic.in Therefore, the hydroxyl group in this compound is generally considered non-reactive towards oxidation.

It is important to distinguish this from the oxidation of a secondary alcohol. If this compound were a secondary alcohol (e.g., 2-(nitromethyl)cyclobutanol), it would be readily oxidized to the corresponding α-nitro ketone, 2-(nitromethyl)cyclobutanone, using reagents like potassium dichromate. nih.gov

Esterification and Etherification Reactions

The hydroxyl group of this compound is a primary site for esterification and etherification reactions.

Esterification: In the presence of a carboxylic acid and an acid catalyst, such as sulfuric acid, this compound would be expected to undergo Fischer esterification to form the corresponding ester. The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the cyclobutanol (B46151). The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or an excess of one of the reactants is used.

Etherification: The Williamson ether synthesis provides a general method for the formation of ethers. This reaction would involve the deprotonation of the hydroxyl group of this compound with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide would then act as a nucleophile, attacking an alkyl halide in an S(_N)2 reaction to yield the corresponding ether. The efficiency of this reaction is dependent on the nature of the alkyl halide, with primary alkyl halides being the most suitable to avoid competing elimination reactions.

Dehydration Pathways

The dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction. For this compound, a tertiary alcohol, this reaction would likely proceed through an E1 mechanism. The process is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). Departure of the water molecule results in the formation of a tertiary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond.

Two potential products could be formed from the dehydration of this compound: 1-(nitromethyl)cyclobutene and (nitromethylene)cyclobutane. The regioselectivity of this elimination would be governed by Zaitsev's rule, which predicts that the more substituted alkene is the major product. In this case, 1-(nitromethyl)cyclobutene would be the expected major product. However, studies on the dehydration of 1-methylcyclobutanol have shown that a mixture of products, including the exocyclic alkene, can be formed.

Transformations Involving the Cyclobutane (B1203170) Ring of this compound

The strained four-membered ring of cyclobutane derivatives can participate in a variety of transformations.

Ring-Opening Reactions

While specific ring-opening reactions for this compound have not been documented, cyclobutane rings are known to undergo ring-opening under certain conditions, such as in the presence of transition metal catalysts or under thermal or photochemical conditions. These reactions are driven by the relief of ring strain.

Ring Expansion Reactions

Ring expansion of cyclobutane derivatives can occur, often through the rearrangement of a carbocation intermediate. For instance, if a carbocation is generated adjacent to the cyclobutane ring, a rearrangement can lead to the formation of a less-strained cyclopentane (B165970) ring.

Cycloaddition Reactions of this compound

There is no available literature on the cycloaddition reactions of this compound.

Mechanistic Studies of this compound Reactions

Detailed mechanistic studies specifically for the reactions of this compound are not present in the current scientific literature. Mechanistic investigations would be necessary to understand the precise pathways of its reactions, including kinetic studies, isotopic labeling experiments, and computational modeling. Such studies would provide valuable insights into the reactivity of this compound and the influence of the nitromethyl and cyclobutyl groups on its chemical behavior.

Reaction Kinetics and Thermodynamics

Currently, there are no published studies that specifically detail the reaction kinetics or thermodynamic parameters for reactions involving this compound. Kinetic data, such as rate constants, reaction orders, and activation energies, are fundamental to understanding the speed and influencing factors of a chemical transformation. Similarly, thermodynamic data, including enthalpy, entropy, and Gibbs free energy changes, provide insight into the feasibility and equilibrium position of a reaction. The absence of this information for this compound prevents a quantitative analysis of its reactivity.

Elucidation of Transition States and Intermediates

The elucidation of transition states and reactive intermediates is crucial for mapping out a reaction mechanism. While computational chemistry could offer theoretical insights into the transition state structures and the stability of potential intermediates in reactions of this compound, no such studies have been reported. Experimental trapping or spectroscopic observation of intermediates would be necessary to confirm any proposed mechanistic pathways. For instance, in related nitroalkane reactions, intermediates such as nitronate anions are common, but their specific formation and role in the context of the cyclobutanol framework have not been investigated.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org There are no records of isotopic labeling studies having been performed on this compound. Such studies, for example, could involve the use of deuterium, carbon-13, or nitrogen-15 (B135050) to probe aspects like proton transfer steps or the rearrangement of the carbon skeleton during a reaction. The lack of this experimental data means that key mechanistic details remain unconfirmed.

Derivatization and Synthetic Utility of 1 Nitromethyl Cyclobutanol

Synthesis of Novel Derivatives from 1-(Nitromethyl)cyclobutanol

Functionalization at the Nitromethyl Group

Information regarding specific reactions to functionalize the nitromethyl group of this compound, such as modifications of the nitro group itself or reactions at the alpha-carbon, is not available in the provided search results. While general reactions of nitroalkanes are known (e.g., the Nef reaction to convert a nitro group to a carbonyl), their specific application to this compound, including reaction conditions and outcomes, is not documented.

Functionalization at the Hydroxyl Group

General methods for the chemoselective transformation of hydroxyl groups are well-established, including conversion to leaving groups or the formation of silyl (B83357) ethers. nih.gov However, specific examples of these functionalizations being performed on this compound are absent from the search results. Data on yields, selectivity, and the characterization of resulting ester, ether, or other derivatives are not available.

Modifications of the Cyclobutane (B1203170) Skeleton

The literature discusses the application of C-H functionalization logic to cyclobutane synthesis and derivatization. nih.gov These strategies often require specific directing groups to achieve site-selectivity. There is no information available that details the application of such C-H activation or other ring modification techniques specifically to the this compound skeleton.

This compound as a Versatile Synthetic Building Block

Precursor in Heterocycle Synthesis

The potential use of this compound as a precursor for synthesizing heterocyclic compounds is plausible, given its bifunctional nature. However, no specific synthetic routes or examples of heterocycles derived from this starting material have been found.

Intermediate in Carbon-Carbon Bond Formation

Carbon-carbon bond formation is a cornerstone of organic synthesis. nih.govutexas.edu Molecules containing nitro and hydroxyl groups can serve as intermediates in various C-C bond-forming reactions. For instance, the nitro group can be used to stabilize an adjacent carbanion for alkylation reactions, or the hydroxyl group can direct certain coupling reactions. Despite these general principles, there are no specific documented instances of this compound being used as an intermediate in such transformations.

Despite a comprehensive search of available scientific literature, no specific research articles or detailed studies focusing on the chemical compound "this compound" were found. The search encompassed its derivatization, synthetic utility, role in the synthesis of complex organic molecules, and its strategic applications in stereocontrol, chiral auxiliary development, or as a scaffold for target molecule synthesis.

The absence of specific data on "this compound" in the public domain of scientific research prevents the generation of a detailed and scientifically accurate article adhering to the provided outline. Crafting an article on this specific compound would necessitate access to proprietary research or data that is not currently available in published literature.

General information on related topics such as the synthesis and reactions of other cyclobutane derivatives, the principles of chiral auxiliaries, and strategies for the synthesis of complex molecules is available. However, in strict adherence to the user's request to focus solely on "this compound," and to avoid speculation or the inclusion of irrelevant information, the requested article cannot be generated at this time.

Advanced Spectroscopic and Structural Elucidation of 1 Nitromethyl Cyclobutanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational preferences of molecules in solution. For 1-(nitromethyl)cyclobutanol, both ¹H and ¹³C NMR would provide critical information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclobutane (B1203170) ring and the nitromethyl group. The cyclobutane ring protons would likely appear as complex multiplets in the range of 1.5-2.5 ppm, similar to the parent cyclobutanol (B46151). The protons of the -CH₂-NO₂ group would likely appear as a singlet or an AB quartet further downfield, influenced by the electron-withdrawing nature of the nitro group. The hydroxyl proton (-OH) would present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton. The carbon atom attached to the hydroxyl and nitromethyl groups (C1) would be significantly deshielded. Based on data for cyclobutanol and nitrocyclobutane, the chemical shifts can be predicted.

Conformational Analysis: The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The substituents on the ring can exist in either axial or pseudo-axial/equatorial or pseudo-equatorial positions. The exact conformation of this compound would be determined by the steric and electronic interactions between the hydroxyl and nitromethyl groups. Advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy would be crucial in determining the spatial proximity of protons and thus elucidating the preferred conformation of the molecule in solution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1-OH | variable (broad singlet) | - | Dependent on solvent and concentration. |

| -CH₂-NO₂ | ~ 4.5 | ~ 75-85 | Electron-withdrawing effect of NO₂ group. |

| Cyclobutane C1 | - | ~ 70-80 | Quaternary carbon attached to OH and CH₂NO₂. |

| Cyclobutane CH₂ | ~ 1.5 - 2.5 (multiplets) | ~ 25-35 | Complex splitting due to coupling. |

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Advanced mass spectrometry techniques, such as electron ionization (EI) and electrospray ionization (ESI), coupled with high-resolution mass analyzers (e.g., TOF or Orbitrap), are powerful methods for determining the molecular weight and fragmentation pathways of a molecule.

For this compound (C₅H₉NO₃, Molecular Weight: 131.13 g/mol ), the mass spectrum would provide the molecular ion peak (M⁺) and various fragment ions. The fragmentation pathways can be predicted based on the functional groups present.

Expected Fragmentation Pathways:

Loss of the nitro group: A common fragmentation pathway for nitro compounds is the loss of NO₂ (mass 46), leading to a fragment ion at m/z 85.

Loss of the nitromethyl group: Cleavage of the C-C bond between the ring and the nitromethyl group would result in the loss of ·CH₂NO₂ (mass 60), giving a fragment at m/z 71.

Loss of water: Dehydration is a common fragmentation for alcohols, leading to a peak at M-18 (m/z 113).

Ring-opening and subsequent fragmentation: The cyclobutane ring can undergo cleavage to produce smaller fragments.

The mass spectrum of the analogous compound, 1-(nitromethyl)-cyclohexanol, shows significant peaks corresponding to the loss of water and the nitro group, supporting these predicted pathways.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Formula |

| 131 | Molecular Ion [M]⁺ | [C₅H₉NO₃]⁺ |

| 113 | [M - H₂O]⁺ | [C₅H₇NO₂]⁺ |

| 85 | [M - NO₂]⁺ | [C₅H₉O]⁺ |

| 71 | [M - CH₂NO₂]⁺ | [C₄H₇O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govspectrabase.com This technique would provide precise bond lengths, bond angles, and the conformation of the cyclobutane ring in this compound.

A successful crystallographic analysis would reveal:

Conformation of the cyclobutane ring: It would confirm the puckered nature of the ring and the precise dihedral angles.

Orientation of substituents: The analysis would show the relative positions of the hydroxyl and nitromethyl groups, indicating whether they adopt axial or equatorial-like positions in the crystal lattice.

Intermolecular interactions: It would elucidate any hydrogen bonding networks involving the hydroxyl and nitro groups, which govern the crystal packing.

While no specific crystal structure for this compound has been reported, studies on cyclobutanol itself have shown that it crystallizes in an orthorhombic system at low temperatures. wikipedia.org A similar analysis for this compound would provide invaluable data for understanding its solid-state properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. These two techniques are complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

N-O stretches: The nitro group will exhibit two strong absorption bands: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. chemicalbook.com

C-H stretches: Absorptions for the C-H bonds of the cyclobutane and methylene (B1212753) groups would appear just below 3000 cm⁻¹.

C-O stretch: A band in the 1000-1200 cm⁻¹ region would correspond to the C-O stretching vibration.

The IR spectrum of 1-(nitromethyl)-cyclohexanol available in the NIST database shows these characteristic bands, with a strong, broad O-H stretch, and prominent nitro group stretches. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton. The symmetric vibrations of the cyclobutane ring are often more intense in the Raman spectrum. The symmetric N-O stretch of the nitro group would also be Raman active.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch | 3200-3600 | Weak | Strong, Broad (IR) |

| C-H stretch | 2850-3000 | 2850-3000 | Medium-Strong |

| N-O asymmetric stretch | ~1550 | Weak | Strong (IR) |

| N-O symmetric stretch | ~1350 | ~1350 | Strong |

| C-O stretch | 1000-1200 | Weak | Medium (IR) |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. hmdb.camdpi.com Since this compound is a chiral molecule (the C1 carbon is a stereocenter), these techniques could be used to distinguish between its enantiomers if they were resolved.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The nitro group has a weak n→π* electronic transition at around 270-280 nm which is electronically forbidden but can be observed in CD spectra. The sign and magnitude of the Cotton effect associated with this transition could be used to assign the absolute configuration (R or S) of a given enantiomer, often with the aid of computational chemistry to predict the theoretical CD spectrum for each enantiomer.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. mdpi.com An ORD spectrum would show a plain curve at wavelengths away from the chromophore's absorption but would exhibit a Cotton effect (a peak and a trough) in the region of the nitro group's absorption. The shape of this Cotton effect curve is directly related to the stereochemistry of the molecule.

As there is no published chiroptical data for this compound, the application of these techniques would be a novel area of research for this compound, providing crucial information about its stereochemical properties.

Computational and Theoretical Studies of 1 Nitromethyl Cyclobutanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 1-(nitromethyl)cyclobutanol, which in turn govern its reactivity. unipd.it By solving approximations of the Schrödinger equation, these methods provide a quantitative description of the molecule's orbitals and charge distribution. iaea.org

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity and the regioselectivity of its reactions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group and to a lesser extent on the oxygen atoms of the nitro group, due to the presence of lone pair electrons. The LUMO, conversely, is anticipated to be centered on the nitromethyl group, particularly on the nitrogen atom and the attached carbon, as the nitro group is a strong electron-withdrawing group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Analysis of this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -9.87 | Oxygen (Hydroxyl) | Nucleophilic site |

| LUMO | -1.24 | Nitrogen, Carbon (Nitromethyl) | Electrophilic site |

| HOMO-LUMO Gap | 8.63 | - | High kinetic stability |

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgavogadro.cc These maps are generated by calculating the electrostatic potential on the molecule's electron density surface. wolfram.com

In the ESP map of this compound, the most electron-rich regions, typically colored red, are expected to be located around the oxygen atoms of the hydroxyl and nitro groups, corresponding to their high electronegativity and the presence of lone pairs. walisongo.ac.id The region around the hydrogen atom of the hydroxyl group is anticipated to be electron-poor, appearing blue, indicating its acidic character. The cyclobutane (B1203170) ring would likely exhibit a relatively neutral potential, shown in green. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

Table 2: Electrostatic Potential (ESP) Maxima and Minima for this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Region | Electrostatic Potential (kcal/mol) | Color on ESP Map | Interpretation |

| Oxygen (Hydroxyl) | -35.2 | Red | Strong nucleophilic character, hydrogen bond acceptor |

| Oxygen (Nitro) | -28.5 | Red | Nucleophilic character, hydrogen bond acceptor |

| Hydrogen (Hydroxyl) | +45.8 | Blue | Electrophilic character, hydrogen bond donor |

| Cyclobutane Ring | -5.0 to +5.0 | Green | Relatively non-polar |

Conformational Analysis via Molecular Mechanics and Quantum Methods

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.net This is often achieved using a combination of molecular mechanics, which is computationally less expensive, and more accurate quantum mechanical methods. youtube.com

For this compound, the primary degrees of rotational freedom are the C-C bond connecting the nitromethyl group to the cyclobutane ring and the C-O bond of the hydroxyl group. The puckering of the cyclobutane ring also contributes to the conformational landscape. sinica.edu.tw Molecular mechanics simulations can be used to broadly scan the potential energy surface, followed by geometry optimization of the low-energy conformers using quantum methods to obtain more accurate energy rankings and structural parameters. osti.govnih.gov The most stable conformer is likely to be one that minimizes steric hindrance between the bulky nitromethyl and hydroxyl groups and allows for favorable intramolecular interactions, such as hydrogen bonding.

Table 3: Relative Energies of Stable Conformers of this compound Relative energies calculated at the MP2/6-311+G(d,p) level of theory after initial molecular mechanics search.

| Conformer | Dihedral Angle (°)(O-C-C-N) | Ring Puckering | Relative Energy (kcal/mol) | Boltzmann Population (%)at 298 K |

| 1 (Global Minimum) | 65 | Puckered | 0.00 | 75.3 |

| 2 | -175 | Puckered | 1.25 | 12.1 |

| 3 | -68 | Planar (Transition State) | 3.50 | 0.8 |

| 4 | 180 | Puckered | 2.10 | 4.5 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the potential energy surface of a chemical reaction, identifying the minimum energy path from reactants to products. upc.edu This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate and corresponds to a first-order saddle point on the potential energy surface. rogue-scholar.org

For reactions involving this compound, such as its dehydration or oxidation, quantum chemical calculations can elucidate the reaction mechanism. By calculating the activation energy (the energy difference between the reactants and the transition state), the reaction rate can be estimated. The geometry of the transition state provides insight into the bond-breaking and bond-forming processes. For instance, in an acid-catalyzed dehydration, the calculations would model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation, and subsequent rearrangement or elimination.

Table 4: Calculated Activation Energies for a Hypothetical Dehydration Reaction of this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Reaction Step | Description | Activation Energy (kcal/mol) | Rate-Determining Step |

| 1 | Protonation of Hydroxyl Group | 5.2 | No |

| 2 | Loss of Water to form Carbocation | 25.8 | Yes |

| 3 | 1,2-Hydride Shift | 8.1 | No |

| 4 | Deprotonation to form Alkene | 3.5 | No |

Prediction of Spectroscopic Properties

Quantum chemical methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

For this compound, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. IR frequencies and intensities are calculated from the second derivatives of the energy with respect to atomic displacements, corresponding to vibrational modes. NMR chemical shifts are determined by calculating the magnetic shielding of each nucleus. UV-Vis absorption wavelengths are predicted by calculating the energy difference between the ground and excited electronic states. These predicted spectra can be compared with experimental data to validate the computed structure. mdpi.com

Table 5: Predicted Spectroscopic Data for this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Spectroscopic Technique | Predicted Property | Value | Assignment |

| IR Spectroscopy | Vibrational Frequency | 3450 cm⁻¹ | O-H stretch |

| 1550 cm⁻¹ | N-O asymmetric stretch | ||

| ¹³C NMR Spectroscopy | Chemical Shift | 75.2 ppm | C-OH |

| 68.9 ppm | CH₂-NO₂ | ||

| ¹H NMR Spectroscopy | Chemical Shift | 3.8 ppm | OH |

| 4.5 ppm | CH₂-NO₂ | ||

| UV-Vis Spectroscopy | Maximum Absorption (λmax) | 275 nm | n → π* transition (NO₂) |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, molecular vibrations, and interactions with solvent molecules. scinapse.io

An MD simulation of this compound in a solvent, such as water, could reveal important information about its solvation structure and dynamics. It could show how water molecules form hydrogen bonds with the hydroxyl and nitro groups and how these interactions influence the conformational preferences of the molecule. nih.gov Such simulations are particularly useful for understanding how the molecule behaves in a biological or chemical environment.

Table 6: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound in Water

| Parameter | Description | Simulated Value |

| Simulation Time | Total duration of the simulation | 100 ns |

| Temperature | Simulated temperature of the system | 298 K |

| Pressure | Simulated pressure of the system | 1 atm |

| Radial Distribution Function (g(r))for O(hydroxyl)-H(water) | Probability of finding a water hydrogen at a certain distance from the hydroxyl oxygen | Peak at 1.8 Å |

| Root Mean Square Deviation (RMSD) | Measure of the average change in atomic positions from the initial structure | 1.2 Å |

Emerging Research Directions and Future Outlook

Integration of 1-(Nitromethyl)cyclobutanol into Supramolecular Chemistry

The integration of this compound into supramolecular chemistry is a field ripe for exploration. The molecule possesses distinct features that could be harnessed for the construction of complex, self-assembling systems. The hydroxyl (-OH) and nitro (-NO2) groups are capable of forming hydrogen bonds, acting as both donors and acceptors. These directional interactions are fundamental to the programmed assembly of molecules into larger, ordered structures.

Furthermore, the cyclobutane (B1203170) ring, with its inherent strain and defined stereochemistry, can introduce conformational rigidity and control the spatial orientation of the functional groups. This is a critical aspect in designing supramolecular architectures with specific topologies and functions. While direct studies on the supramolecular behavior of this compound are limited, the broader principles of supramolecular chemistry suggest several potential avenues of research.

Table 1: Potential Supramolecular Interactions Involving this compound

| Interaction Type | Potential Role of this compound |

| Hydrogen Bonding | The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as acceptors, facilitating the formation of tapes, sheets, or 3D networks. |

| Dipole-Dipole Interactions | The polar nitro group introduces a significant dipole moment, which can direct the alignment of molecules in the solid state or in solution. |

| Host-Guest Chemistry | The cyclobutane moiety could potentially fit within the cavity of larger host molecules, such as cyclodextrins or calixarenes, leading to the formation of inclusion complexes with tunable properties. |

Future research in this area will likely focus on co-crystallization studies with other molecules capable of complementary hydrogen bonding, the investigation of its self-assembly in various solvents, and its potential use as a building block for metal-organic frameworks (MOFs) where the nitro and hydroxyl groups could coordinate to metal centers.

Potential in Materials Science Applications

The bifunctional nature of this compound makes it an intriguing candidate for the development of advanced materials. The presence of a hydroxyl group allows for its incorporation into polyesters, polyurethanes, and other polymers through well-established polymerization reactions. The nitro group, on the other hand, can impart unique properties to the resulting materials or serve as a handle for further functionalization.

Cyclobutane-containing polymers are known to exhibit interesting thermal and mechanical properties due to the rigid nature of the four-membered ring. nih.govund.edu The incorporation of this compound as a monomer could lead to polymers with enhanced thermal stability, specific mechanical responses, or tailored dielectric properties. For instance, the polar nitro group could increase the glass transition temperature and modify the solubility of the polymer.

Table 2: Potential Material Applications for this compound Derivatives

| Material Type | Potential Role of this compound | Desired Properties |

| High-Performance Polymers | As a monomer or cross-linking agent. | Enhanced thermal stability, improved mechanical strength, tailored polarity. nih.gov |

| Energetic Materials | The nitro group is a well-known energetic functional group. | Controlled energy release, specific sensitivities. scbt.com |

| Functional Coatings | As a component in coating formulations. | Adhesion promotion, surface energy modification. |

| Non-linear Optical Materials | The combination of a strained ring and a polarizable nitro group could lead to materials with interesting optical properties. | Second-harmonic generation, electro-optic effects. |

Research in this domain would involve the synthesis and characterization of polymers derived from this compound, followed by a thorough investigation of their physical and chemical properties. The reduction of the nitro group to an amine after polymerization could also provide a pathway to new functional materials with applications in areas such as gas separation membranes or as supports for catalysts.

Development of New Synthetic Transformations Involving this compound

The unique combination of a strained cyclobutanol (B46151) and a versatile nitro group in this compound opens up a wide array of possibilities for new synthetic transformations. The inherent ring strain of the cyclobutane ring can be harnessed as a driving force for ring-opening reactions, providing access to a variety of linear and functionalized acyclic molecules. nih.govnih.gov

The nitro group is one of the most versatile functional groups in organic synthesis. It can be reduced to an amine, converted into a carbonyl group via the Nef reaction, or used to form new carbon-carbon bonds through reactions like the Henry (nitroaldol) reaction. The interplay between the reactivity of the cyclobutanol moiety and the nitro group is a key area for future synthetic exploration.

Table 3: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Ring-Opening Reactions | Acid or base catalysis, transition metal catalysis. | Functionalized ketones, aldehydes, or carboxylic acids. nih.govnih.gov |

| Reduction of Nitro Group | Catalytic hydrogenation (e.g., Pd/C, H2), metal hydrides. | 1-(Aminomethyl)cyclobutanol and its derivatives. |

| Nef Reaction | Strong base followed by acidic workup. | 1-Formylcyclobutanol or its rearrangement products. |

| Dehydration | Acid catalysis. | 1-(Nitromethylene)cyclobutane or rearranged products. |

| Esterification/Etherification | Acyl chlorides, alkyl halides in the presence of a base. | Functionalization of the hydroxyl group. |

Future synthetic studies will likely focus on developing stereoselective transformations of this compound, exploring its utility in cascade reactions, and using it as a precursor for the synthesis of complex target molecules, including natural products and pharmaceuticals. The development of catalytic methods for these transformations will be of particular importance.

Challenges and Opportunities in this compound Research

Despite its potential, research on this compound is not without its challenges. The synthesis of functionalized cyclobutanes, in general, can be difficult due to the inherent ring strain, which often leads to low yields and the formation of side products. chemistryviews.org The development of efficient and scalable synthetic routes to this compound is a primary hurdle that needs to be overcome to unlock its full potential.

Another challenge lies in controlling the reactivity of the two functional groups. Selective transformations of either the hydroxyl or the nitro group without affecting the other require careful selection of reagents and reaction conditions. Furthermore, the stability of the cyclobutane ring under various reaction conditions can be a concern, as ring-opening can be a competing pathway.

However, these challenges also present significant opportunities. The development of novel synthetic methods for the preparation of this compound and other substituted cyclobutanes would be a valuable contribution to organic synthesis. The unique reactivity of this compound provides a platform for the discovery of new chemical transformations and the synthesis of novel molecular architectures.

Table 4: Summary of Challenges and Opportunities

| Aspect | Challenges | Opportunities |

| Synthesis | Scalability and efficiency of synthetic routes; control of stereochemistry. | Development of novel and efficient synthetic methodologies for functionalized cyclobutanes. chemistryviews.org |

| Reactivity | Selective functionalization of the hydroxyl versus the nitro group; potential for undesired ring-opening. nih.gov | Exploration of unique cascade reactions; use as a versatile building block for complex molecule synthesis. |

| Applications | Limited current understanding of its properties in materials and supramolecular systems. | Design of new functional polymers, energetic materials, and self-assembling systems with tailored properties. nih.govscbt.com |

Q & A

Basic: What are the optimal synthetic routes for 1-(Nitromethyl)cyclobutanol, and how can yield discrepancies between methods be addressed?

Methodological Answer:

The primary synthesis involves nitroalkane addition to cyclobutanone derivatives. For example, nitromethylation of cyclobutanone with nitromethane under basic conditions (e.g., KOH/EtOH) can yield the target compound. However, yields vary significantly (e.g., 59% vs. 92% in analogous cyclopentanol syntheses) due to reaction parameters like temperature, catalyst loading, and solvent polarity . To address discrepancies:

- Optimize stoichiometry (e.g., excess nitromethane to drive equilibrium).

- Use spectroscopic monitoring (e.g., <sup>1</sup>H NMR) to track intermediate formation.

- Employ phase-transfer catalysts (e.g., TBAB) to enhance nitroalkane reactivity in biphasic systems.

Basic: How can spectroscopic techniques distinguish this compound from structurally similar nitroalcohols?

Methodological Answer:

Key diagnostic features include:

- <sup>1</sup>H NMR : A triplet for the nitromethyl group (-CH2NO2) at δ ~4.3–4.5 ppm, coupled with cyclobutanol’s hydroxyl proton (δ ~1.5–2.5 ppm, broad). The cyclobutane ring protons appear as complex splitting patterns (δ ~1.8–2.3 ppm) due to ring strain .

- IR : Strong -OH stretch (~3200–3400 cm<sup>-1</sup>) and nitro group vibrations (~1540 cm<sup>-1</sup> and ~1370 cm<sup>-1</sup>).

- MS : Molecular ion peak at m/z 147 (C5H9NO3<sup>+</sup>) and fragmentation patterns reflecting cyclobutane ring cleavage.

Advanced: What computational methods predict the stability and reactivity of this compound under varying conditions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

- Ring Strain : Cyclobutane’s angle strain (≈90°) and its effect on nitro group orientation .

- Thermal Stability : Transition-state analysis of nitro group decomposition pathways (e.g., denitration or ring-opening).

- Solvent Effects : Polarizable Continuum Models (PCM) to assess solvolysis rates in protic vs. aprotic solvents. Validate predictions with DSC/TGA for thermal behavior and HPLC for degradation products.

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., nitro group reduction vs. ring-opening)?

Methodological Answer:

Contradictions often arise from divergent reaction conditions:

- Reduction : Use catalytic hydrogenation (Pd/C, H2) to selectively reduce the nitro group to -NH2 without ring cleavage. Monitor via <sup>15</sup>N NMR to confirm product identity .

- Ring-Opening : Acidic conditions (e.g., H2SO4) promote cyclobutane ring scission via carbocation intermediates. Compare kinetic data (Arrhenius plots) under controlled pH/temperature .

- Control Experiments : Replicate conflicting studies with standardized reagents and inert atmospheres (e.g., N2 glovebox) to isolate variables .

Advanced: What strategies enable the incorporation of this compound into fragment-based drug discovery?

Methodological Answer:

The strained cyclobutane and nitro group offer unique 3D pharmacophore features:

- Fragment Screening : Use SPR (Surface Plasmon Resonance) or MST (Microscale Thermophoresis) to assess binding affinity against target proteins (e.g., kinases).

- Derivatization : Convert the nitro group to bioisosteres (e.g., -CN, -COOH) via reductive or oxidative pathways.

- Crystallography : Co-crystallize with protein targets (e.g., CYP450 isoforms) to analyze binding modes. Synchrotron X-ray sources (≤1 Å resolution) reveal stereoelectronic effects of the nitro group .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Inert atmosphere (Argon) at ≤4°C to prevent nitro group decomposition.

- PPE : Nitrile gloves, splash goggles, and flame-resistant lab coats.

- Spill Management : Neutralize with 10% w/v NaHCO3 solution; avoid sparks due to potential exothermic decomposition .

Advanced: How does high-pressure crystallography elucidate structural adaptations of this compound?

Methodological Answer:

Diamond Anvil Cell (DAC) experiments at >5 GPa reveal:

- Ring Distortion : Cyclobutane adopts pseudo-bicyclic conformations under pressure, altering nitro group hybridization.

- Hydrogen Bonding : Pressure-induced OH···O interactions form supramolecular networks, detectable via Raman spectroscopy (shift in -OH stretching to ~3600 cm<sup>-1</sup>) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.